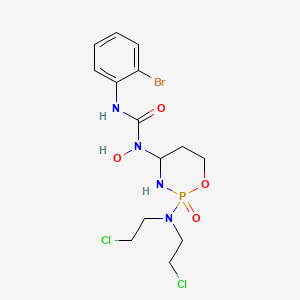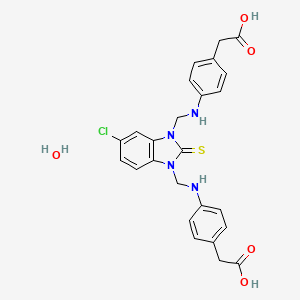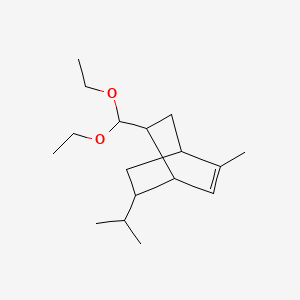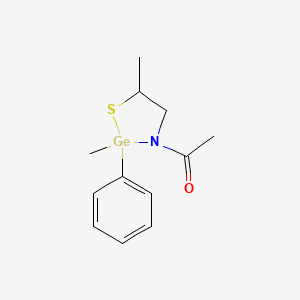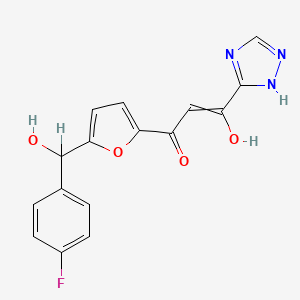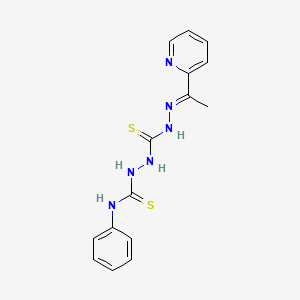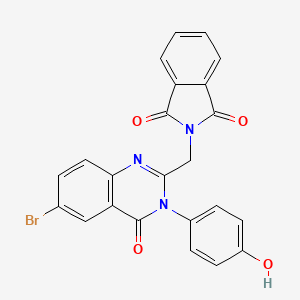
Einecs 287-878-0
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 287-878-0, also known as 2-phosphonobutane-1,2,4-tricarboxylic acid, compound with 2,2’,2’'-nitrilotri[ethanol], is a chemical compound with the molecular formula C13H26NO12P and a molar mass of 419.32 g/mol . This compound is known for its unique structure and properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-phosphonobutane-1,2,4-tricarboxylic acid, compound with 2,2’,2’‘-nitrilotri[ethanol], involves the reaction of 2-phosphonobutane-1,2,4-tricarboxylic acid with 2,2’,2’'-nitrilotri[ethanol] under controlled conditions. The reaction typically requires a solvent such as water or an organic solvent, and the temperature and pH must be carefully monitored to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using techniques such as crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-phosphonobutane-1,2,4-tricarboxylic acid, compound with 2,2’,2’'-nitrilotri[ethanol], undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction could produce alcohols or other reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
2-phosphonobutane-1,2,4-tricarboxylic acid, compound with 2,2’,2’'-nitrilotri[ethanol], has a wide range of scientific research applications:
Chemistry: It is used as a chelating agent and in the synthesis of various chemical compounds.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Wirkmechanismus
The mechanism of action of 2-phosphonobutane-1,2,4-tricarboxylic acid, compound with 2,2’,2’'-nitrilotri[ethanol], involves its ability to chelate metal ions and interact with various molecular targets. The compound’s structure allows it to form stable complexes with metal ions, which can inhibit the formation of scale and other unwanted deposits. Additionally, its interactions with biomolecules can influence various biological pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-phosphonobutane-1,2,4-tricarboxylic acid: This compound is similar in structure but lacks the nitrilotri[ethanol] component.
Ethylenediaminetetraacetic acid (EDTA): A well-known chelating agent with similar metal-binding properties.
Nitrilotriacetic acid (NTA): Another chelating agent with a structure similar to the nitrilotri[ethanol] component.
Uniqueness
2-phosphonobutane-1,2,4-tricarboxylic acid, compound with 2,2’,2’'-nitrilotri[ethanol], is unique due to its combination of phosphonate and carboxylate groups, which provide strong chelating properties and versatility in various applications. Its ability to form stable complexes with metal ions makes it particularly valuable in water treatment and industrial processes .
Eigenschaften
CAS-Nummer |
85586-72-7 |
|---|---|
Molekularformel |
C13H26NO12P |
Molekulargewicht |
419.32 g/mol |
IUPAC-Name |
2-[bis(2-hydroxyethyl)amino]ethanol;2-phosphonobutane-1,2,4-tricarboxylic acid |
InChI |
InChI=1S/C7H11O9P.C6H15NO3/c8-4(9)1-2-7(6(12)13,3-5(10)11)17(14,15)16;8-4-1-7(2-5-9)3-6-10/h1-3H2,(H,8,9)(H,10,11)(H,12,13)(H2,14,15,16);8-10H,1-6H2 |
InChI-Schlüssel |
YJSGIPQZKWVTBY-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(CC(=O)O)(C(=O)O)P(=O)(O)O)C(=O)O.C(CO)N(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


